molecular formula C11H11ClINO B1461022 5-chloro-N-(cyclopropylmethyl)-2-iodobenzamide CAS No. 1147703-11-4

5-chloro-N-(cyclopropylmethyl)-2-iodobenzamide

Cat. No.: B1461022
CAS No.: 1147703-11-4
M. Wt: 335.57 g/mol
InChI Key: BMEVGPLNFIYACB-UHFFFAOYSA-N
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Description

5-chloro-N-(cyclopropylmethyl)-2-iodobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group at the 5th position, a cyclopropylmethyl group attached to the nitrogen atom, and an iodine atom at the 2nd position of the benzamide structure. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

5-chloro-N-(cyclopropylmethyl)-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClINO/c12-8-3-4-10(13)9(5-8)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEVGPLNFIYACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(cyclopropylmethyl)-2-iodobenzamide typically involves multiple steps. One common method starts with the iodination of a benzamide precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. Following iodination, the chloro group is introduced through a chlorination reaction, which may involve reagents such as thionyl chloride or phosphorus pentachloride. Finally, the cyclopropylmethyl group is attached to the nitrogen atom through an alkylation reaction using cyclopropylmethyl bromide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(cyclopropylmethyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or silver nitrate can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamides.

Scientific Research Applications

5-chloro-N-(cyclopropylmethyl)-2-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(cyclopropylmethyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-iodobenzamide: Lacks the cyclopropylmethyl group.

    N-(cyclopropylmethyl)-2-iodobenzamide: Lacks the chloro group.

    5-chloro-N-(methyl)-2-iodobenzamide: Has a methyl group instead of a cyclopropylmethyl group.

Uniqueness

5-chloro-N-(cyclopropylmethyl)-2-iodobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and iodo groups, along with the cyclopropylmethyl moiety, makes it a versatile compound for various applications in research and industry.

Biological Activity

5-Chloro-N-(cyclopropylmethyl)-2-iodobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H12ClI N2O
  • Molecular Weight : 302.68 g/mol
  • Structural Features : The compound features a chloro group, an iodine atom, and a cyclopropylmethyl moiety, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Key mechanisms include:

  • Receptor Modulation : The compound may act as a modulator of various receptors, influencing signaling pathways associated with pain, inflammation, and cancer.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation, contributing to its anti-cancer properties.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study evaluated its effects on multiple myeloma cell lines, demonstrating significant inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
RPMI-82261.5Induction of apoptosis
U2662.0Cell cycle arrest
K5623.0Inhibition of Bcl-2 family proteins

Other Biological Activities

In addition to anticancer effects, the compound has shown:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains, suggesting potential use in treating infections.
  • Anti-inflammatory Effects : Inhibits pro-inflammatory cytokine production in vitro.

Case Studies

  • Study on Anticancer Efficacy :
    • A recent study investigated the effects of this compound on multiple myeloma cells. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers (caspase activation) .
  • Antimicrobial Activity Assessment :
    • Another research focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against both strains, indicating promising antimicrobial potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Biological Activity Key Differences
5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamideModerate anticancer activityBromine vs. Chlorine
5-Chloro-N-(propyl)-2-iodobenzamideLower potency against cancer cell linesPropyl group less sterically hindered

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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